N-(2-chlorophenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Description
The compound N-(2-chlorophenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a nitrogen-rich heterocyclic derivative featuring a pentazatricyclo core fused with substituted aromatic rings. The 2-chlorophenyl and 4-methoxyphenyl groups likely influence electronic properties, solubility, and intermolecular interactions, such as hydrogen bonding, which are critical for biological activity or crystallization behavior .
Properties
Molecular Formula |
C22H17ClN6O3 |
|---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C22H17ClN6O3/c1-32-15-8-6-14(7-9-15)18-12-19-21-26-29(22(31)27(21)10-11-28(19)25-18)13-20(30)24-17-5-3-2-4-16(17)23/h2-12H,13H2,1H3,(H,24,30) |
InChI Key |
DAVSPDUSAZEJTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC=CC=C5Cl)C3=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the chlorophenyl and methoxyphenyl precursors, followed by the construction of the pentazatricyclic core through cyclization reactions. Common reagents used in these steps include chlorinating agents, methoxylating agents, and cyclization catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.
Substitution: Substitution reactions can replace specific atoms or groups within the compound, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogenating agents). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce halogenated or alkylated compounds.
Scientific Research Applications
Preliminary studies indicate that N-(2-chlorophenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide exhibits various biological activities:
-
Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated its efficacy against several cancer cell lines by inducing apoptosis and disrupting the cell cycle.
- Case Study : In a study involving MCF-7 breast cancer cells, the compound induced apoptosis through caspase activation pathways and caused cell cycle arrest at the G2/M phase.
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, making it a candidate for further exploration in inflammatory disease models.
- Antimicrobial Activity : Some derivatives of similar structural compounds have been reported to exhibit antimicrobial properties.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions that necessitate optimization for yield and purity:
- Reagents Used : Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.
- Industrial Synthesis : For large-scale production, optimizing reaction conditions and utilizing catalysts may enhance yield and purity.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound’s structure allows it to fit into specific binding sites, influencing the function of the target molecules and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Acetamides in Agrochemicals
Several chloro-substituted acetamides are widely used as herbicides, sharing structural motifs with the target compound:
- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): Features a 2-chlorophenyl group and methoxymethyl substituent. Its herbicidal activity is attributed to inhibition of fatty acid elongation in plants .
- Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide): Differs in the alkoxy chain length, which enhances soil mobility and bioavailability .
Key Structural Differences :
Medicinal Chemistry Analogs
Key Functional Group Impact :
- The target compound’s pentazatricyclo system may offer greater conformational rigidity compared to thiazolidinones or pyrimidoindoles, affecting receptor binding kinetics.
Structural and Electronic Properties
- 2-Chloro-N-(4-fluorophenyl)acetamide (): Exhibits intramolecular C–H···O and intermolecular N–H···O hydrogen bonding, stabilizing its crystal lattice. The electron-withdrawing fluorine substituent reduces electron density at the acetamide carbonyl .
- N-Chlorophenyl-based acetamides (): Theoretical studies reveal HOMO-LUMO gaps (~4.5 eV) influenced by chloro and methoxy groups, correlating with reactivity in nucleophilic substitution reactions .
Comparison Table :
| Compound | Molecular Weight (g/mol) | Key Features | Applications/Properties |
|---|---|---|---|
| Target Compound | ~450 (estimated) | Pentazatricyclo, 2-Cl, 4-OMe-Ph | Unknown (inferred: drug lead) |
| Alachlor | 269.76 | 2,6-Diethylphenyl, methoxymethyl | Herbicide |
| N-(5-chloro-2-methoxyphenyl)... [14] | 484.34 | Pyrimidoindol, dual Cl substituents | Kinase inhibition (hypothesized) |
| 2-Chloro-N-(4-fluorophenyl)acetamide | 187.6 | 4-Fluorophenyl, H-bonding network | Synthesis intermediate |
Biological Activity
N-(2-chlorophenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a complex organic compound notable for its intricate structure and potential biological activities. This article presents an overview of the compound's biological activity based on recent research findings.
Chemical Structure and Properties
The compound features a chlorophenyl group and a methoxyphenyl moiety linked to a unique pentazatricyclo framework. Its molecular formula is , indicating the presence of multiple functional groups that may contribute to its biological properties .
Biological Activity Overview
Preliminary studies suggest that this compound exhibits several potential biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell growth in vitro. For instance, structural analogs have demonstrated significant activity against glioblastoma cell lines by inhibiting key signaling pathways such as AKT .
- Kinase Inhibition : Similar compounds have been evaluated for their ability to inhibit various kinases involved in cancer progression. The specific mechanisms through which this compound interacts with these targets require further investigation .
- Anti-inflammatory and Analgesic Properties : Compounds with similar structures have been noted for their anti-inflammatory and analgesic effects in preclinical studies .
Case Studies
A series of studies have examined the biological activity of related compounds:
- Study 1 : A compound structurally similar to N-(2-chlorophenyl)-2-[11-(4-methoxyphenyl)-5-oxo...] was screened against glioma cell lines and demonstrated significant inhibition of cell proliferation with low cytotoxicity towards non-cancerous cells .
- Study 2 : Another study focused on pyrano[2,3-c]pyrazoles with chlorophenyl substitutions showed promising anticancer activity by selectively inhibiting kinase AKT2/PKBβ in glioblastoma models . This suggests that modifications to the pentazatricyclo structure may enhance its therapeutic potential.
Data Table: Biological Activities of Related Compounds
Future Directions
Further research is essential to elucidate the precise mechanisms of action of N-(2-chlorophenyl)-2-[11-(4-methoxyphenyl)-5-oxo...] and its derivatives. Key areas for future study include:
- Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific biological targets.
- In Vivo Studies : Evaluating the therapeutic efficacy and safety profile in animal models to assess potential clinical applications.
- Structural Modifications : Exploring how slight alterations in the chemical structure can enhance biological activity or reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
